2-(Benzyloxy)-5-bromo-1-methoxy-3-vinylbenzene
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Overview
Description
2-(Benzyloxy)-5-bromo-1-methoxy-3-vinylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, bromo, methoxy, and vinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-1-methoxy-3-vinylbenzene typically involves multiple steps, starting from simpler aromatic compounds
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-bromo-1-methoxy-3-vinylbenzene can undergo several types of chemical reactions:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a simpler benzene derivative.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group can yield benzaldehyde or benzoic acid, while substitution of the bromo group can produce various substituted benzene derivatives.
Scientific Research Applications
2-(Benzyloxy)-5-bromo-1-methoxy-3-vinylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromo-1-methoxy-3-vinylbenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents. The benzyloxy and methoxy groups are electron-donating, while the bromo group is electron-withdrawing, affecting the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1-methoxy-3-vinylbenzene: Lacks the bromo substituent, resulting in different reactivity.
2-(Benzyloxy)-5-chloro-1-methoxy-3-vinylbenzene: Similar structure but with a chloro group instead of bromo, leading to different chemical properties.
2-(Benzyloxy)-5-bromo-1-methoxybenzene: Lacks the vinyl group, affecting its reactivity and applications.
Uniqueness
2-(Benzyloxy)-5-bromo-1-methoxy-3-vinylbenzene is unique due to the combination of its substituents, which confer specific reactivity and potential applications that are not shared by its analogs. The presence of both electron-donating and electron-withdrawing groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
5-bromo-1-ethenyl-3-methoxy-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-3-13-9-14(17)10-15(18-2)16(13)19-11-12-7-5-4-6-8-12/h3-10H,1,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZZIHDKZSSSFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)C=C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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